molecular formula C25H28N2O4 B5274479 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5274479
M. Wt: 420.5 g/mol
InChI Key: UUJHCKRRQBDTLF-XTQSDGFTSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the benzoyl group: This can be done through acylation reactions using benzoyl chloride in the presence of a base.

    Incorporation of the morpholine moiety: This step involves nucleophilic substitution reactions where the morpholine group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a secondary alcohol.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxy and benzoyl groups may interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methylanthranilic acid: An aminobenzoic acid with similar functional groups.

    ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: A compound with a morpholine moiety and a benzoyl group.

Uniqueness

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-18-8-10-20(11-9-18)23(28)21-22(19-6-3-2-4-7-19)27(25(30)24(21)29)13-5-12-26-14-16-31-17-15-26/h2-4,6-11,22,28H,5,12-17H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHCKRRQBDTLF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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